molecular formula C11H12N2O4 B1267930 2-Benzoylamino-succinamic acid CAS No. 29880-25-9

2-Benzoylamino-succinamic acid

Cat. No. B1267930
CAS RN: 29880-25-9
M. Wt: 236.22 g/mol
InChI Key: CNRAIJZCOJXFAK-UHFFFAOYSA-N
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Description

2-Benzoylamino-succinamic acid is a product used for proteomics research . It has a molecular formula of C11H12N2O4 and a molecular weight of 236.223 .


Molecular Structure Analysis

The molecular structure of 2-Benzoylamino-succinamic acid involves a total of 29 bonds, including 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amide (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Pharmaceutical Research

2-Benzoylamino-succinamic acid is used in pharmaceutical research . It’s a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and validate biomarkers.

Biochemical Studies

This compound is classified as an additional biochemical . Biochemicals are substances that are involved in cellular reactions or have biological significance. They are used in medical and biological research to understand biological processes at the molecular level.

Antioxidant Research

The compound is a type of simple phenolic acid . Simple phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Anti-inflammatory Research

In a streptozotocin-diabetic induced rat model, topical application of syringic acid (a type of hydroxybenzoic acid) showed anti-inflammatory responses . Given the structural similarity, 2-Benzoylamino-succinamic acid might also have potential anti-inflammatory applications.

Cancer Research

Hydroxybenzoic and hydroxycinnamic acids, which are structurally similar to 2-Benzoylamino-succinamic acid, have been studied for their anticancer and antitumor activities . They could inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Coordination Chemistry

2-Benzoylamino-succinamic acid can be used in the synthesis of mixed-ligand complexes of palladium (II) . These complexes have potential applications in catalysis, materials science, and medicine.

Mechanism of Action

properties

IUPAC Name

4-amino-2-benzamido-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRAIJZCOJXFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282006
Record name n2-benzoylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylamino-succinamic acid

CAS RN

29880-25-9
Record name NSC23805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n2-benzoylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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